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molecular formula C21H26N2O2 B8601512 N-[1-(4-methoxyphenyl)piperidin-4-yl]-3-phenylpropanamide

N-[1-(4-methoxyphenyl)piperidin-4-yl]-3-phenylpropanamide

Cat. No. B8601512
M. Wt: 338.4 g/mol
InChI Key: CAAJNRHCJHQMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06184236B2

Procedure details

A mixture of 3-phenyl propionic acid (360 mg, 2.4 mmol), CDI (410 mg, 2.5 mmol) and DMF (20 ml) was stirred at 50° for 1 h. After cooling to 0°, 1-(4-methoxy-phenyl)-piperidin-4-ylamine (500 mg, 2.4 mmol) was added and stirring continued for 1 h. After the addition of H2O (60 ml) the white precipitate was collected to give N-[1-(4-methoxy-phenyl)-piperidin-4-yl]-3-phenyl-propionamide (618 mg, 76%, MS: m/e=339.3 (M+H+)).
Quantity
360 mg
Type
reactant
Reaction Step One
Name
Quantity
410 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][C:9]([OH:11])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1N=CN(C(N2C=NC=C2)=O)C=1.CN(C=O)C.[CH3:29][O:30][C:31]1[CH:36]=[CH:35][C:34]([N:37]2[CH2:42][CH2:41][CH:40]([NH2:43])[CH2:39][CH2:38]2)=[CH:33][CH:32]=1>O>[CH3:29][O:30][C:31]1[CH:32]=[CH:33][C:34]([N:37]2[CH2:42][CH2:41][CH:40]([NH:43][C:9](=[O:11])[CH2:8][CH2:7][C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[CH2:39][CH2:38]2)=[CH:35][CH:36]=1

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)O
Name
Quantity
410 mg
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)N1CCC(CC1)N
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 50° for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0°
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1CCC(CC1)NC(CCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 618 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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